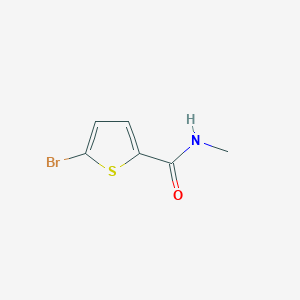

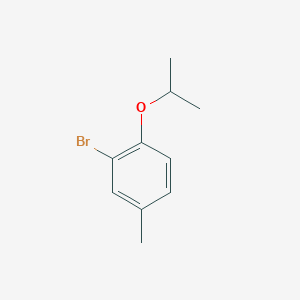

![molecular formula C7H5BrClN3 B1343044 5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine CAS No. 529508-57-4](/img/structure/B1343044.png)

5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine

Vue d'ensemble

Description

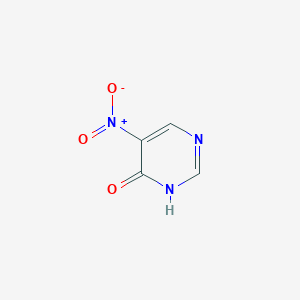

The compound “5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine” belongs to the class of triazine derivatives. Triazines, including 1,2,3-, 1,2,4-, and 1,3,5-triazine, have occupied a significant place in drug design and development due to their excellent pharmacological profiles . They are known to interfere with various signaling pathways to induce cancer cell death .

Synthesis Analysis

The synthesis of triazine derivatives often involves the use of simple building blocks such as pyrrole, chloramine, and formamidine acetate . The process involves a sequence of reactions, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .Molecular Structure Analysis

The optimal molecular structures of new triazine derivatives can be obtained using the B3LYP/6-311**G (d,p) basis set . The new triazine derivatives are in noncoplanar with one of the two phenyl rings and the triazine plane rotating out by 102.09 .Chemical Reactions Analysis

Triazine derivatives could undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . An efficient Pd catalyzed cross-coupling method for 5-bromo-1,2,3-triazine has been described .Physical And Chemical Properties Analysis

The compounds may be readily polarized and have significant NLO characteristics, as seen by the tiny HOMO–LUMO energy gap . The calculated values for the polarizability (α) of the two new triazine derivatives have the range 6.09–10.75×10 –24 (esu) .Applications De Recherche Scientifique

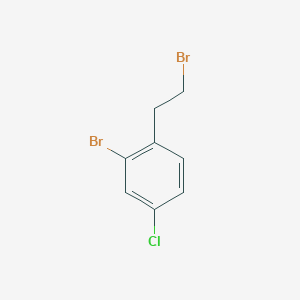

Anticancer Activity

Triazine derivatives have shown significant activity against various tumor cell lines, suggesting that compounds like “5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine” could be potential therapeutic candidates for cancer treatment .

Antimicrobial Properties

Some 1,3,5-triazine derivatives exhibit antimicrobial activities. This implies that our compound of interest might also be investigated for use in combating microbial infections .

Antimalarial Effects

The structural modification of triazine derivatives has led to compounds with antimalarial properties. Therefore, “5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine” could potentially be explored as an antimalarial agent .

Antiviral Applications

Triazine compounds have been evaluated for their anti-viral activities. This suggests a possible research avenue for “5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine” in the development of antiviral drugs .

Enzyme Inhibition

Triazines have been studied as inhibitors of enzymes like DHFR and TrxR (thioredoxin reductase), which are important targets in cancer therapy. The compound may also serve as an enzyme inhibitor .

Drug Design and Development

Due to their biological activities, triazines are valuable scaffolds in drug design and development. “5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine” could be utilized in the synthesis of new pharmacologically active molecules .

Mécanisme D'action

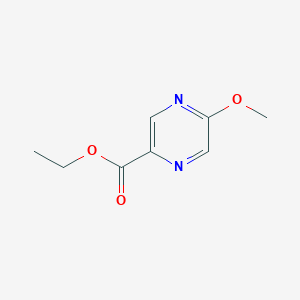

Target of Action

The primary targets of 5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine are kinases . Kinases are enzymes that play a crucial role in the regulation of many cellular processes, including cell growth, metabolism, and apoptosis. They function by phosphorylating proteins, which can activate or deactivate these proteins, thereby influencing their function .

Mode of Action

5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine interacts with its kinase targets by inhibiting their activity . This inhibition can lead to changes in the phosphorylation status of proteins, affecting their function and ultimately leading to alterations in cellular processes .

Biochemical Pathways

The biochemical pathways affected by 5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine are those regulated by the kinases it targets . These can include pathways involved in cell growth, metabolism, and apoptosis. The downstream effects of these alterations can vary depending on the specific kinases targeted and the context in which they are inhibited .

Pharmacokinetics

These properties can have a significant impact on the bioavailability of the compound, influencing its efficacy and potential side effects .

Result of Action

The molecular and cellular effects of 5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine’s action depend on the specific kinases it targets and the context in which it is used . For example, if the compound targets kinases involved in cell growth, its action could result in decreased cell proliferation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine. These factors can include the pH and temperature of the environment, the presence of other compounds, and the specific characteristics of the biological system in which the compound is used .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

5-(bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClN3/c8-3-5-1-2-12-6(5)7(9)10-4-11-12/h1-2,4H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYCNJTDTQXSPEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=C1CBr)C(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-fluoro-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B1342964.png)

![2-[4-(2,2,2-Trifluoroethoxy)phenoxy]ethan-1-amine](/img/structure/B1343008.png)